Vanillil - 5463-22-9

Vanillil

Catalog Number: EVT-3169900
CAS Number: 5463-22-9
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanillil is a phenolic aldehyde found naturally in vanilla beans and is also produced synthetically. [] It is an aromatic compound with a distinct vanilla odor. While vanillil itself is not extensively studied, its derivatives, such as vanillin and vanillyl alcohol, are widely researched for their various properties and applications.

Synthesis Analysis

The synthesis of vanillin can be achieved through several methods:

1.From 4-Hydroxybenzaldehyde

A straightforward method involves the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated coupling reaction. The process includes:

  • Step 1: Bromination using bromine in methanol to form 3-bromo-4-hydroxybenzaldehyde.
  • Step 2: Coupling with sodium methoxide to yield vanillin.
    This method has been documented to yield approximately 74% vanillin with a melting point range of 82-85 °C .

2.From Lignin

Vanillin can also be produced through the oxidative degradation of lignin. This involves:

  • Oxidation Process: Using catalysts like tetrabutylammonium ion or manganese-copper mixed oxides under controlled temperatures (120 °C to 180 °C) to achieve yields ranging from 6.8% to 77.8% depending on the conditions used .

3.From Guaiacol

A prevalent method involves a two-step reaction starting from guaiacol:

  • Step 1: Reaction with glyoxylic acid to form vanillyl mandelic acid.
  • Step 2: Hydrolysis and decarboxylation yield vanillin .
Molecular Structure Analysis

The molecular structure of vanillin can be described as follows:

  • Chemical Formula: C₈H₈O₃
  • Molecular Weight: Approximately 152.15 g/mol
  • Structure: Vanillin features a benzene ring substituted with a hydroxyl group (-OH) at the para position and a methoxy group (-OCH₃) at the meta position relative to the aldehyde group (-CHO).

Structural Characteristics

  • The presence of both hydroxyl and methoxy groups contributes to its solubility in organic solvents and its reactivity in various chemical reactions.
  • The compound exhibits a planar structure due to the conjugated system involving the aromatic ring and the carbonyl group.
Chemical Reactions Analysis

Vanillin participates in various chemical reactions, including:

  1. Electrophilic Aromatic Substitution: The hydroxyl group on vanillin can direct electrophiles to ortho and para positions on the aromatic ring.
  2. Oxidation Reactions: Vanillin can be oxidized to form vanillic acid under specific conditions, which involves further oxidation of the aldehyde group.
  3. Condensation Reactions: Vanillin can undergo condensation with other compounds, forming complex flavors in food chemistry.
Mechanism of Action

The mechanism by which vanillin exerts its flavoring properties involves:

  • Taste Perception: Vanillin interacts with taste receptors on the tongue, primarily activating sweet and umami pathways.
  • Aroma Release: Volatile compounds released from vanillin contribute to its aroma profile, enhancing sensory experiences in food products.
Physical and Chemical Properties Analysis

Vanillin exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 81-83 °C.
  • Solubility: Soluble in ethanol, ether, and other organic solvents; slightly soluble in water.
  • Boiling Point: Around 285 °C.
  • Density: Approximately 1.06 g/cm³.

These properties make vanillin suitable for various applications in food and fragrance industries.

Applications

Vanillin has extensive applications across multiple sectors:

  1. Food Industry: Used as a flavoring agent in confectionery, baked goods, dairy products, and beverages.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Pharmaceuticals: Utilized as an excipient or flavoring agent in medications.
  4. Cosmetics: Added to creams and lotions for fragrance enhancement.

In recent years, there has been increasing interest in sustainable production methods for vanillin, particularly from lignin sources, which could reduce reliance on petrochemical processes while leveraging waste materials .

Properties

CAS Number

5463-22-9

Product Name

Vanillil

IUPAC Name

1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3

InChI Key

MJHMXBDRUWSJOS-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O

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